10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine
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Overview
Description
10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine: is a complex organic compound that combines the structural features of phenothiazine and diazirine. Phenothiazine is a heterocyclic compound known for its applications in pharmaceuticals, particularly as antipsychotic and antihistamine agents. The diazirine moiety, characterized by a three-membered ring containing two nitrogen atoms, is often used in photoaffinity labeling due to its ability to form reactive carbene intermediates upon exposure to ultraviolet light.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine typically involves multiple steps:
Formation of the Diazirine Intermediate: The synthesis begins with the preparation of 2-(3-Methyl-3H-diazirin-3-yl)ethanol.
Attachment to Phenothiazine: The diazirine intermediate is then reacted with phenothiazine under specific conditions to form the final compound. This step may involve the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazirine ring, potentially converting it to a more stable amine derivative.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the diazirine ring or the aromatic rings of phenothiazine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used in photoaffinity labeling to study protein-ligand interactions. The diazirine moiety forms reactive carbene intermediates upon exposure to ultraviolet light, allowing covalent attachment to target molecules .
Biology: In biological research, the compound is used to investigate the binding sites of proteins and other biomolecules. Its ability to form covalent bonds with nearby residues upon activation makes it a valuable tool for mapping protein interactions .
Industry: The compound’s photoaffinity labeling properties make it useful in the development of biosensors and diagnostic tools. It can be used to immobilize proteins on surfaces for various analytical applications .
Mechanism of Action
The mechanism of action of 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine involves the formation of reactive carbene intermediates upon exposure to ultraviolet light. These intermediates can insert into C-H, N-H, and O-H bonds, forming covalent attachments with nearby molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to study the interactions and binding sites of proteins and other biomolecules .
Comparison with Similar Compounds
- 2-(3-Methyl-3H-diazirin-3-yl)ethanol
- 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
- 2-(3-Methyl-3H-diazirin-3-yl)ethanamine
Uniqueness: 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine is unique due to its combination of the phenothiazine and diazirine moieties. This dual functionality allows it to be used in a wide range of applications, from photoaffinity labeling to potential pharmaceutical development. The presence of the phenothiazine structure also imparts additional chemical reactivity and potential biological activity compared to simpler diazirine compounds .
Properties
Molecular Formula |
C16H15N3S |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
10-[2-(3-methyldiazirin-3-yl)ethyl]phenothiazine |
InChI |
InChI=1S/C16H15N3S/c1-16(17-18-16)10-11-19-12-6-2-4-8-14(12)20-15-9-5-3-7-13(15)19/h2-9H,10-11H2,1H3 |
InChI Key |
RLJUCVGUHZUTPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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